2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid

Beschreibung

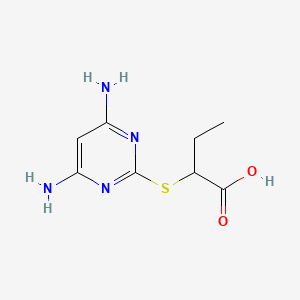

2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid (CAS 436088-61-8) is a sulfur-containing pyrimidine derivative with a butyric acid side chain. Its structure features a pyrimidine ring substituted with two amino groups at positions 4 and 6, linked via a sulfanyl (-S-) group to a butyric acid moiety. This compound is listed in chemical catalogs as a building block for organic synthesis but is currently discontinued in commercial supplies . Synonyms include 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanoic acid and Timtec-bb sbb027620 .

Eigenschaften

IUPAC Name |

2-(4,6-diaminopyrimidin-2-yl)sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2S/c1-2-4(7(13)14)15-8-11-5(9)3-6(10)12-8/h3-4H,2H2,1H3,(H,13,14)(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVWYWGXRFRYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)SC1=NC(=CC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389883 | |

| Record name | 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-61-8 | |

| Record name | 2-[(4,6-Diamino-2-pyrimidinyl)thio]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid typically involves the reaction of 4,6-diamino-2-chloropyrimidine with a thiol-containing butyric acid derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution of the chlorine atom by the thiol group. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or dimethylformamide (DMF) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amino groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base like triethylamine in solvents like dichloromethane or acetonitrile.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amines.

Substitution: Substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Case Studies

- Human Tumor Cell Lines : In vitro experiments have demonstrated that this compound effectively inhibits the growth of CCRF-CEM human leukemia cells. The compound's efficacy was noted to be approximately three-fold more potent than its 5-methyl analogue, indicating that structural modifications can enhance therapeutic activity .

- Preclinical Trials : The National Cancer Institute's 5 preclinical in vitro screen revealed that the compound exhibited growth inhibition with GI50 values in the range of to M or lower against several human tumor cell lines .

Synthesis and Structural Modifications

The synthesis of 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid involves complex chemical processes that allow for modifications to enhance its biological activity. Various analogues have been synthesized to explore their effects on DHFR inhibition and cytotoxicity.

Table: Comparison of Analogues

| Compound Name | Structure | IC50 (nM) | Activity |

|---|---|---|---|

| This compound | Structure | 66 | Strong DHFR inhibitor |

| 5-Methyl analogue | Structure | Higher than 66 | Less potent than the parent compound |

| 6-Ethyl analogue | Structure | Lower than parent | Enhanced cytotoxicity |

Potential for Drug Development

Given its promising antitumor properties, this compound is being explored for further development into therapeutic agents. Its ability to target DHFR positions it as a potential candidate for combination therapies aimed at enhancing efficacy and reducing resistance observed with traditional chemotherapeutics.

Research Directions

Future studies may focus on:

- Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in biological systems.

- Combination Therapies : Investigating synergistic effects with other anticancer drugs.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

Wirkmechanismus

The mechanism of action of 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The presence of amino groups and the sulfanyl linkage play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimidine Family

The compound shares structural homology with other pyrimidine derivatives, particularly those with sulfanyl or sulfonyl linkages. Below is a comparative analysis:

Table 1: Key Structural Analogues

Key Observations :

This may influence solubility and reactivity in synthetic applications . Sulfonylurea herbicides (e.g., bensulfuron-methyl) replace the sulfanyl group with a sulfonylurea bridge, enabling herbicidal activity via enzyme inhibition, a property absent in the target compound .

Physicochemical Properties: The exact mass of the target compound is 228.06655, distinct from sulfonylurea derivatives (e.g., bensulfuron-methyl: 410.09) due to differences in functional groups .

Functional Analogues in Medicinal Chemistry

- Unidentified impurities in drug formulations (e.g., triazole-containing compounds) highlight the importance of pyrimidine derivatives in medicinal chemistry, though the target compound lacks documented bioactivity .

- Iodinated cinnamic acid derivatives (e.g., sodium-3-butyramido-α-ethyl-2,4,6-triiodocinnamate) share a butyric acid backbone but diverge in iodine substitution and radiographic applications, unlike the target compound .

Research and Industrial Relevance

- Synthetic Utility : The sulfanyl linkage in the target compound may serve as a disulfide precursor or metal-binding site, though its discontinued status limits current applications .

- Comparative Limitations : Unlike sulfonylurea herbicides, the absence of a urea or sulfonyl group in the target compound precludes herbicidal activity, restricting its utility to niche synthetic roles .

Biologische Aktivität

2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound features a unique structure characterized by a pyrimidine ring with amino substitutions and a butyric acid moiety linked via a sulfanyl group. The compound's potential applications span medicinal chemistry, including anticancer, antimicrobial, and anti-inflammatory properties.

- Molecular Formula : C₈H₁₂N₄O₂S

- Molecular Weight : 228.27 g/mol

- CAS Number : 436088-61-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The presence of amino groups enhances its binding affinity and specificity, allowing it to modulate various biological pathways effectively .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been explored for its potential to treat malignancies resistant to standard therapies. In particular, studies have shown that this compound can induce apoptosis in tumor cells by inhibiting key signaling pathways .

Antimicrobial Effects

The compound has also demonstrated antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic processes. This makes it a candidate for further development as an antibiotic agent .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It modulates inflammatory responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant apoptosis induction in resistant cancer cell lines with IC₅₀ values indicating potent efficacy. |

| Study 2 | Antimicrobial Efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective in vitro against Staphylococcus aureus and Escherichia coli. |

| Study 3 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in cellular models; suggested potential for treating chronic inflammatory conditions. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Recent QSAR studies have provided insights into the structural features that contribute to the biological activity of this compound. Key findings indicate that lipophilicity plays a crucial role in enhancing both anticancer and antimicrobial activities. Modifications to the pyrimidine ring or the butyric acid moiety can lead to improved selectivity and potency .

Q & A

Q. What are the established synthetic routes for 2-(4,6-Diamino-pyrimidin-2-ylsulfanyl)-butyric acid, and how can purity be validated?

The synthesis typically involves nucleophilic substitution between a pyrimidine derivative (e.g., 2-chloro-4,6-diaminopyrimidine) and a thiol-containing butyric acid precursor. Key steps include protecting the amino groups during reaction to avoid side reactions. Purity validation requires orthogonal methods:

- HPLC with UV detection (λ = 254 nm) to assess organic impurities .

- 1H/13C NMR to confirm structural integrity and detect residual solvents .

- Elemental analysis to verify stoichiometry (e.g., C: 42.10%, H: 5.30%, N: 24.55%, S: 14.05%) .

| Analytical Method | Detection Limit | Key Parameters |

|---|---|---|

| HPLC | 0.1% impurities | C18 column, 0.1% TFA in H2O/MeCN gradient |

| NMR | 1–5% impurities | DMSO-d6 solvent, 500 MHz spectrometer |

Q. How can the stability of the sulfanyl (-S-) linkage in this compound be assessed under varying pH conditions?

Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 40°C for 72 hours. Monitor degradation via:

- LC-MS to identify cleavage products (e.g., free pyrimidine or butyric acid derivatives).

- Thiol-specific assays (e.g., Ellman’s reagent) to quantify free thiols released . The sulfanyl group is prone to oxidation at neutral-to-alkaline pH, requiring inert atmospheres (N2) during storage .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can co-crystallization strategies address them?

The compound’s high polarity and multiple hydrogen-bonding sites often lead to amorphous solids. Co-crystallization with benzoic acid derivatives (e.g., 4-aminobenzoic acid) can stabilize the lattice via complementary H-bonding and π-π stacking interactions . Use SHELXD for phase determination and SHELXL for refinement, leveraging high-resolution (<1.0 Å) X-ray data to resolve disorder in the sulfanyl moiety .

Q. How can computational modeling predict the compound’s reactivity in enzyme inhibition studies?

Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electrostatic potentials and nucleophilic sites. The pyrimidine ring’s amino groups are likely H-bond donors, while the sulfanyl group may act as a nucleophile. Validate predictions with molecular docking (AutoDock Vina) against target enzymes (e.g., dihydrofolate reductase) using the PubChem-derived InChI key .

| Parameter | Value | Significance |

|---|---|---|

| LogP (calc.) | 0.85 ± 0.2 | Moderate lipophilicity for membrane penetration |

| pKa (sulfanyl) | ~9.5 | Reactive in physiological conditions |

Q. What spectroscopic techniques resolve contradictions in reported tautomeric forms of the pyrimidine ring?

Conflicting data on amino vs. imino tautomers can arise from solvent-dependent equilibria. Use:

- Solid-state NMR (13C CP/MAS) to confirm the amino form in crystalline states .

- Variable-temperature 1H NMR (DMSO-d6, 25–80°C) to observe dynamic interconversion in solution .

- IR spectroscopy (N-H stretching at 3350–3450 cm⁻¹) to distinguish tautomers .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.